Strinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

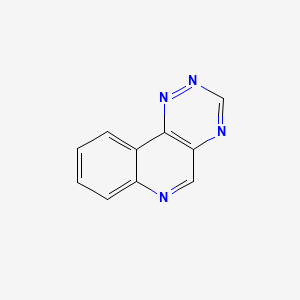

Strinoline is a quinoline derivative with the molecular formula C10H6N4 . It is known for its potential antifungal properties and has been investigated for its activities against various microbial strains . This compound is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Skraup-Synthesemethode: Dies ist die am häufigsten verwendete Methode zur Herstellung von Chinolinderivaten, einschließlich Strinolin.

Friedländer-Synthese: Dieses Verfahren beinhaltet die Kondensation von ortho-Aminobenzaldehyd mit Acetaldehyd in Gegenwart von Natriumhydroxidlösung.

Doebner-Miller-Synthese: Primäre Arylamine mit freien ortho-Positionen reagieren mit alpha, beta-ungesättigten Carbonylverbindungen in Gegenwart von Säure unter Bildung von Chinolinen.

Knorr-Chinolin-Synthese: Dabei wird Anilin mit beta-Ketoester bei hohen Temperaturen kondensiert, um ein Anilid-Zwischenprodukt zu erhalten, das sich anschließend cyclisiert.

Industrielle Produktionsmethoden

Die industrielle Produktion von Strinolin beinhaltet in der Regel die großtechnische Anwendung der Skraup-Synthesemethode aufgrund ihrer Effizienz und Ausbeute . Die Reaktionsbedingungen werden optimiert, um eine maximale Produktion bei gleichzeitiger Minimierung von Nebenprodukten zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Reduktion: Die Reduktion von Strinolin kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Wasserstoffgas, Palladiumkatalysator.

Substitution: Halogene, Nitrogruppen.

Hauptprodukte

Oxidation: Oxidierte Chinolinderivate.

Reduktion: Reduzierte Chinolinderivate.

Substitution: Halogenierte oder nitrierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Wird auf seine antimykotischen und antimikrobiellen Eigenschaften untersucht.

Medizin: Potenzieller Einsatz als Antimykotikum zur Behandlung von Pilzinfektionen.

Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Mechanismus, durch den Strinolin seine Wirkung entfaltet, beinhaltet die Hemmung der Synthese der Pilzzellwand . Es zielt auf spezifische Enzyme ab, die an der Biosynthese essentieller Bestandteile der Pilzzellwand beteiligt sind, was zu Zelllyse und Tod führt . Die beteiligten molekularen Pfade umfassen die Hemmung der Ergosterolsynthese, einem wichtigen Bestandteil der Pilzzellmembran .

Wirkmechanismus

The mechanism by which strinoline exerts its effects involves the inhibition of fungal cell wall synthesis . It targets specific enzymes involved in the biosynthesis of essential components of the fungal cell wall, leading to cell lysis and death . The molecular pathways involved include the inhibition of ergosterol synthesis, a key component of the fungal cell membrane .

Vergleich Mit ähnlichen Verbindungen

Strinolin ist unter den Chinolinderivaten aufgrund seiner spezifischen antimykotischen Eigenschaften einzigartig . Ähnliche Verbindungen umfassen:

Chinolin: Die Stammverbindung, die in verschiedenen chemischen Synthesen verwendet wird.

Isochinolin: Eine weitere heterocyclische Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen biologischen Aktivitäten.

Cinchonin: Ein natürliches Alkaloid mit antimalariellen Eigenschaften.

Strinolin zeichnet sich durch seine spezifische Zielsetzung der Pilzzellwandsynthese aus, was es zu einem vielversprechenden Kandidaten für die Entwicklung von Antimykotika macht .

Biologische Aktivität

Strinoline, a compound derived from natural sources, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and findings from relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. The compound belongs to a class of natural products known for their pharmacological properties. Its molecular formula and structural features are essential for understanding its biological activity.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial activity against various bacterial and fungal strains.

- Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

Biological Activity Data Table

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in various contexts:

- Cancer Treatment : A study investigated the effects of this compound on breast cancer cells (MCF-7) and found that it significantly inhibited cell growth and induced apoptosis. This suggests potential for this compound as an adjunct therapy in cancer treatment.

- Infection Control : Another case study focused on the antimicrobial properties of this compound against common pathogens like Staphylococcus aureus. The results indicated a notable reduction in bacterial viability, supporting its use as a natural antimicrobial agent.

- Oxidative Stress Reduction : A clinical investigation explored the antioxidant effects of this compound in patients with oxidative stress-related conditions. The findings demonstrated improved biomarkers of oxidative damage following this compound supplementation.

Research Findings

Recent research has further elucidated the biological activity of this compound:

- In vitro Studies : Laboratory experiments have confirmed that this compound can modulate various signaling pathways involved in inflammation and apoptosis, making it a candidate for further development in therapeutic applications.

- Animal Models : Preclinical studies using animal models have shown promising results regarding the efficacy of this compound in reducing tumor size and enhancing overall survival rates in treated groups compared to controls.

Eigenschaften

CAS-Nummer |

39862-58-3 |

|---|---|

Molekularformel |

C10H6N4 |

Molekulargewicht |

182.18 g/mol |

IUPAC-Name |

[1,2,4]triazino[5,6-c]quinoline |

InChI |

InChI=1S/C10H6N4/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-14-10/h1-6H |

InChI-Schlüssel |

ARFYZKAYDRJATN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C=N2)N=CN=N3 |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(C=N2)N=CN=N3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Strinoline; Strinolina; Strinolinum. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.